molecular formula C16H25NO4 B2364963 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate CAS No. 2022370-40-5

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Cat. No.: B2364963
CAS No.: 2022370-40-5
M. Wt: 295.379
InChI Key: QJYHJRUANMHGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative, which means it has a piperidine ring in its structure. Piperidine derivatives have been studied for their various biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. In

Scientific Research Applications

Synthesis and Chemistry

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is an intermediate compound in the synthesis of various biologically active compounds. For instance, it serves as an important precursor in the synthesis of compounds like crizotinib, an anticancer drug. The synthesis process of similar compounds involves multiple steps and utilizes starting materials like tert-butyl-4-hydroxypiperidine-1-carboxylate, yielding significant total yields (Kong et al., 2016). Additionally, this chemical is used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, involving key steps like diastereoselective reduction and isomerization (Jona et al., 2009).

Role in Drug Synthesis

This compound is integral in the synthesis of small molecule anticancer drugs. A method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been established with high yield, demonstrating its potential in developing effective cancer therapeutics (Zhang et al., 2018). Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate for Vandetanib, an important drug used in cancer treatment (Wang et al., 2015).

Bioactive Alkaloids Production

The compound is used in the short enantioselective synthesis of various biologically active alkaloids. This highlights its versatility as a chiral building block in the preparation of compounds like sedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).

Applications in Structural Chemistry

The compound and its derivatives are studied for their molecular and crystal structures, providing valuable insights into the field of structural chemistry. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically congested piperazine derivative of a related compound, shows potential in pharmacological applications (Gumireddy et al., 2021).

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYHJRUANMHGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022370-40-5
Record name 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.